molecular formula C5H13NO3S B8547154 2,2-dimethylpropyl sulfamate

2,2-dimethylpropyl sulfamate

Cat. No.: B8547154
M. Wt: 167.23 g/mol
InChI Key: KQRLDWQDOSEQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethylpropyl sulfamate is an organic compound that belongs to the class of sulfamic acid esters. This compound is characterized by the presence of a sulfamic acid group attached to a 2,2-dimethyl-propyl ester moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid 2,2-dimethyl-propyl ester typically involves the esterification of sulfamic acid with 2,2-dimethyl-propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of sulfamic acid 2,2-dimethyl-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts immobilized on inorganic supports, such as silica or zeolites, can also be employed to facilitate the esterification reaction and allow for easy recovery and recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethylpropyl sulfamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Sulfamic acid and 2,2-dimethyl-propanol.

    Substitution: Various substituted sulfamic acid esters, depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original ester.

Scientific Research Applications

2,2-dimethylpropyl sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sulfamic acid 2,2-dimethyl-propyl ester involves its interaction with molecular targets through its sulfamic acid group. This group can form hydrogen bonds and electrostatic interactions with various biomolecules, leading to inhibition or modification of their activity. The ester moiety can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Sulfamic acid methyl ester
  • Sulfamic acid ethyl ester
  • Sulfamic acid isopropyl ester

Uniqueness

2,2-dimethylpropyl sulfamate is unique due to its 2,2-dimethyl-propyl group, which provides steric hindrance and affects the compound’s reactivity and binding properties. This makes it distinct from other sulfamic acid esters with simpler alkyl groups .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

2,2-dimethylpropyl sulfamate

InChI

InChI=1S/C5H13NO3S/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8)

InChI Key

KQRLDWQDOSEQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Neopenylsulfamate was synthesized according to the method presented in the synthesis of sulfamic acid cyclopropyl ester in Example 1 with the exception of utilizing neopentylalcohol to obtain sulfamic acid 2,2-dimethyl-propyl ester.
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